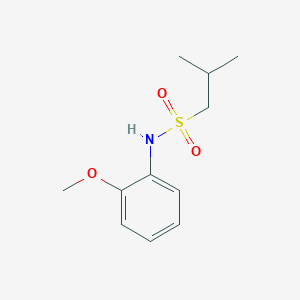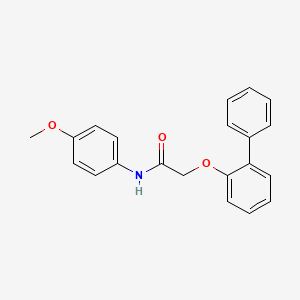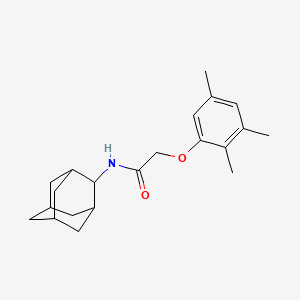![molecular formula C21H22ClNO B5809560 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a chemical compound that belongs to the piperidine family. It has been widely studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit interesting biological properties, which have made it a subject of interest among researchers.
Applications De Recherche Scientifique
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological properties, including antipsychotic, anti-inflammatory, and anti-cancer activities. The compound has been studied for its potential use in the treatment of various diseases, including schizophrenia, bipolar disorder, and cancer.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is not yet fully understood. However, it has been found to interact with various receptors in the brain, including dopamine and serotonin receptors. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been found to exhibit various biochemical and physiological effects. The compound has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its antipsychotic and antidepressant activities. It has also been found to exhibit anti-inflammatory and anti-cancer activities, which may be attributed to its ability to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is its potential use in the treatment of various diseases. The compound has been found to exhibit interesting biological properties, which make it a subject of interest among researchers. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine. One of the future directions is the further investigation of its mechanism of action. The compound has been found to interact with various receptors in the brain, but the exact mechanism of action is not yet fully understood. Another future direction is the development of more potent and selective analogs of the compound, which may have better therapeutic potential. Additionally, the compound may be studied for its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a multi-step process that involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2-chloroacryloyl chloride. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-9-5-4-8-19(20)10-11-21(24)23-14-12-18(13-15-23)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOPSZAIZVGYAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)



